3-Hydroxy-OPC4-CoA 3-Hydroxy-OPC4-CoA 3-Hydroxy-OPC4-CoA is a polyol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1934456
InChI: InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22+,24-,28-,29-,30?,34-/m1/s1
SMILES:
Molecular Formula: C35H56N7O19P3S
Molecular Weight: 1003.8 g/mol

3-Hydroxy-OPC4-CoA

CAS No.:

Cat. No.: VC1934456

Molecular Formula: C35H56N7O19P3S

Molecular Weight: 1003.8 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-OPC4-CoA -

Specification

Molecular Formula C35H56N7O19P3S
Molecular Weight 1003.8 g/mol
IUPAC Name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate
Standard InChI InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22+,24-,28-,29-,30?,34-/m1/s1
Standard InChI Key YUFHOTSRMDFGNS-VQTPOQBRSA-N
Isomeric SMILES CC/C=C\C[C@H]1[C@H](CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O
Canonical SMILES CCC=CCC1C(CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

Introduction

Chemical Identity and Classification

3-Hydroxy-OPC4-CoA, also known as 3-hydroxy-4-[(1S,2S)-2-[(Z)-2-pentenyl]-3-oxocyclopentyl]butanoyl-CoA, belongs to the class of organic compounds known as 3-hydroxyacyl coenzyme A derivatives. These compounds are characterized by a 3-hydroxyl acylated coenzyme A structure, which plays a critical role in various metabolic processes . The compound is specifically identified in databases with the following identifiers:

DatabaseIdentifier
PAMDB IDPAMDB120508
J-GLOBAL ID201007040155338078
Nikkaji numberJ2.802.274C

The chemical taxonomy classification places 3-Hydroxy-OPC4-CoA within the following hierarchical structure:

Classification LevelCategory
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassFatty Acyls
Sub ClassFatty acyl thioesters
Direct Parent3-hydroxyacyl CoAs

This classification reflects its role as an intermediate in lipid metabolism, particularly in pathways involving fatty acid oxidation and synthesis .

Chemical Structure and Properties

The molecular structure of 3-Hydroxy-OPC4-CoA is characterized by a complex arrangement featuring a coenzyme A moiety linked to a 3-hydroxy fatty acyl chain with a cyclopentyl group and a pentenyl side chain. The compound exhibits the following physicochemical properties:

Molecular Specifications

There is some variation in reported values between databases, likely due to different states of protonation or structural interpretations:

PropertyValue (PAMDB)Value (J-GLOBAL)
Molecular FormulaC₃₅H₅₂N₇O₁₉P₃SC₃₅H₅₆N₇O₁₉P₃S
Average Molecular Weight999.813 g/mol1003.840 g/mol
Monoisotopic Molecular Weight1003.2565Not specified

The structural representation includes a coenzyme A backbone with an adenosine 3'-phosphate, a diphosphate bridge, and a pantothenic acid unit linked to the 3-hydroxy fatty acyl portion .

Chemical Identifiers

For precise chemical identification, the following standardized identifiers are provided:

Identifier TypeValue
InChIInChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22-,24+,28+,29+,30?,34+/m0/s1
InChI KeyYUFHOTSRMDFGNS-KEGOUEIJSA-N
SMILESCC/C=C\C[C@H]1C@HCCC1=O

Biochemical Role in Metabolism

3-Hydroxy-OPC4-CoA serves as a critical intermediate in multiple metabolic pathways, particularly in fatty acid metabolism. Its presence and transformations are integral to energy production and lipid processing in biological systems.

Role in Beta-Oxidation Pathway

The compound represents a key intermediate in the beta-oxidation catabolic spiral, which is responsible for breaking down fatty acids to generate energy. This process involves multiple steps and enzymes:

  • Fatty acyl-CoA dehydrogenase converts acyl-CoA to 2,3-enoyl-CoA

  • 2,3-enoyl-CoA hydratase (part of the mitochondrial trifunctional protein, TFP) adds water to produce 3-hydroxyacyl-CoA (like 3-Hydroxy-OPC4-CoA)

  • 3-hydroxyacyl-CoA dehydrogenase (also part of TFP) oxidizes the intermediate to 3-ketoacyl-CoA

  • 3-ketoacyl-CoA thiolase releases a two-carbon unit as acetyl-CoA

This process continues in a spiral fashion, progressively shortening the fatty acid chain while generating acetyl-CoA molecules, which can enter the citric acid cycle for energy production.

Enzymatic Transformations

The conversion between different forms of acyl-CoA derivatives involves specific enzymes that catalyze precise transformations:

EnzymeReactionProduct
2,3-enoyl-CoA hydrataseAddition of water to 2,3-enoyl-CoA3-hydroxyacyl-CoA
3-hydroxyacyl-CoA dehydrogenaseOxidation of 3-hydroxyacyl-CoA3-ketoacyl-CoA

These enzymatic reactions are crucial for proper fatty acid metabolism and energy production in cells .

Structural Relationships to Similar Compounds

3-Hydroxy-OPC4-CoA shares structural similarities with several other metabolic intermediates, which helps in understanding its place in biochemical pathways.

Comparison with Related Acyl-CoA Derivatives

CompoundChemical FormulaKey Structural DifferenceRole
3-Hydroxypropanoyl-CoAC₂₄H₄₀N₇O₁₈P₃SShorter acyl chain, no cyclopentyl groupEarly beta-oxidation intermediate
Acetyl-CoAC₂₃H₃₄N₇O₁₇P₃STwo-carbon acyl group, no hydroxylEnd product of beta-oxidation
OPC4-3-ketoacyl-CoAC₃₅H₅₀N₇O₁₉P₃SKetone instead of hydroxyl at C-3Subsequent metabolite in beta-oxidation
HMG-CoAVariable3-hydroxy-3-methylglutaryl structureIntermediate in mevalonate pathway

These structural relationships illustrate the progressive modifications that occur during fatty acid metabolism and highlight the significance of 3-Hydroxy-OPC4-CoA as an intermediate in these processes.

Metabolic Connectivity

In metabolic pathways, 3-Hydroxy-OPC4-CoA is positioned between 2,3-enoyl-CoA and 3-ketoacyl-CoA, representing a critical oxidation state in the beta-oxidation process. The hydroxyl group at the third carbon position is a defining characteristic that determines its metabolic fate and enzymatic interactions .

Biochemical Significance and Research Implications

The study of 3-Hydroxy-OPC4-CoA and related compounds provides valuable insights into metabolic disorders, energy homeostasis, and potential therapeutic targets.

Relevance to Metabolic Disorders

Disruptions in the metabolism of 3-hydroxyacyl-CoA compounds can lead to various metabolic disorders, particularly those affecting fatty acid oxidation. Impaired function of enzymes involved in processing these intermediates may result in accumulation of these compounds, leading to cellular dysfunction and clinical manifestations.

Research Applications

Understanding the biochemistry of 3-Hydroxy-OPC4-CoA has several important research applications:

  • Biomarker development for metabolic disorders

  • Target identification for therapeutic interventions

  • Metabolic engineering for biotechnological applications

  • Fundamental research into energy metabolism

These applications highlight the significance of continuing research into the biochemistry and metabolism of 3-Hydroxy-OPC4-CoA and related compounds.

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